molecular formula C30H60O2 B13765063 3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate CAS No. 68784-91-8

3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate

Cat. No.: B13765063
CAS No.: 68784-91-8
M. Wt: 452.8 g/mol
InChI Key: QCFGBQPPERBYMA-UHFFFAOYSA-N
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Description

STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER, also known by its IUPAC name 2,6,8-trimethylnonan-4-yl octadecanoate, is a chemical compound with the molecular formula C30H60O2 and a molecular weight of 452.80 g/mol. This compound is an ester derived from stearic acid and a branched alcohol, making it a part of the ester functional group family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER typically involves the esterification reaction between stearic acid and 3,5-dimethyl-1-(2-methylpropyl)hexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to remove water, driving the equilibrium towards ester formation.

Industrial Production Methods

On an industrial scale, the production of this ester can be carried out in large reactors with continuous removal of water to ensure high yields. The process involves the use of high-purity reactants and catalysts to maintain product quality. The reaction is typically conducted under controlled temperature and pressure conditions to optimize the yield and purity of the ester.

Chemical Reactions Analysis

Types of Reactions

STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to stearic acid and the corresponding alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

    Oxidation: The ester can be oxidized under strong oxidative conditions to form carboxylic acids and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Stearic acid and 3,5-dimethyl-1-(2-methylpropyl)hexanol.

    Transesterification: New esters and alcohols depending on the reactants used.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in esterification and transesterification studies.

    Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers due to its hydrophobic properties and stability.

Mechanism of Action

The mechanism of action of STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER involves its interaction with lipid membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases, releasing stearic acid and the corresponding alcohol, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Stearic Acid 2-hydroxy-1-methylpropyl Ester: Similar in structure but contains a hydroxyl group, making it more hydrophilic.

    Stearic Acid 3,5-dimethyl-1-(2-methylpropyl)hexyl Ester: A close structural analog with slight variations in the alkyl chain.

Uniqueness

STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER is unique due to its branched alkyl chain, which imparts distinct physical and chemical properties. This branching can affect its solubility, melting point, and reactivity compared to linear esters.

Properties

CAS No.

68784-91-8

Molecular Formula

C30H60O2

Molecular Weight

452.8 g/mol

IUPAC Name

2,6,8-trimethylnonan-4-yl octadecanoate

InChI

InChI=1S/C30H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30(31)32-29(24-27(4)5)25-28(6)23-26(2)3/h26-29H,7-25H2,1-6H3

InChI Key

QCFGBQPPERBYMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CC(C)C)CC(C)CC(C)C

Origin of Product

United States

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